molecular formula C25H29N3O5S B2983944 N-(2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-72-4

N-(2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2983944
CAS No.: 878059-72-4
M. Wt: 483.58
InChI Key: LFGWQUDQTUTJBS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O5S and its molecular weight is 483.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Probe Applications

Compounds with methoxyphenyl and methylpiperidinyl components have been investigated for their potential as imaging probes. For example, a study synthesized a compound labeled with [11C] for PET imaging, targeting 5-HT2A receptors. This research highlights the utility of such compounds in developing diagnostic tools for neurological studies, although the specific compound did not exhibit the desired tracer retention for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

Antimicrobial Applications

Research into acetamide derivatives, which share a functional group with the compound , has demonstrated antimicrobial potential. A study on synthesized acetamide derivatives revealed promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating the potential for such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Enzyme Inhibitory Activities

Compounds structurally related to the specified chemical have been synthesized and evaluated for their enzyme inhibitory activities, showcasing the potential for therapeutic applications. For instance, a series of triazole analogues demonstrated significant inhibition against various enzymes, indicating the relevance of such structural frameworks in designing enzyme inhibitors for therapeutic purposes (Virk et al., 2018).

Catalysis and Synthesis

Compounds containing acetamide moieties have been used as intermediates in the synthesis of dyes and other chemical products. A novel catalytic hydrogenation process was developed for converting a nitro compound to an important intermediate for azo disperse dyes, demonstrating the role of such compounds in green chemistry and industrial applications (Zhang Qun-feng, 2008).

Structural Studies and Material Science

Research on amide derivatives has also extended to their structural aspects, with studies on salt and inclusion compounds of amide-containing isoquinoline derivatives. These investigations reveal the versatility of amide compounds in forming complexes with distinct properties, useful in material science and chemistry (Kalita & Baruah, 2010).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-18-11-13-27(14-12-18)25(30)16-28-15-23(19-7-3-5-9-21(19)28)34(31,32)17-24(29)26-20-8-4-6-10-22(20)33-2/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGWQUDQTUTJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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